Superior In Vitro Antimalarial Potency Against Chloroquine-Resistant Plasmodium falciparum Compared to Structural Analogs
Puberulic acid demonstrates exceptionally potent in vitro antimalarial activity against the chloroquine-resistant P. falciparum K1 strain, with an IC50 value of 10 ng/mL (equivalent to 0.051 µM) [1]. In direct comparison, its close structural analog stipitatic acid is dramatically less potent, exhibiting an IC50 of 7,070 ng/mL [1]. Other related tropolones, such as hinokitiol (4,920 ng/mL) and viticolin B (840 ng/mL), also show significantly weaker activity [1].
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 10 ng/mL (K1 strain) |
| Comparator Or Baseline | Stipitatic acid: 7,070 ng/mL; Hinokitiol: 4,920 ng/mL; Viticolin B: 840 ng/mL; Tropone: 9,420 ng/mL |
| Quantified Difference | Puberulic acid is 707-fold more potent than stipitatic acid against the K1 strain. |
| Conditions | In vitro culture of Plasmodium falciparum K1 (chloroquine-resistant) strain, assay described in [1]. |
Why This Matters
This >700-fold potency difference against a clinically relevant resistant strain justifies the selection of puberulic acid as the essential tool compound or lead candidate, as generic substitution with stipitatic acid would require a massive dose increase, impractical for in vivo studies.
- [1] Iwatsuki, M., Takada, S., Mori, M., Ishiyama, A., Namatame, M., Nishihara-Tsukashima, A., ... & Ōmura, S. (2011). In vitro and in vivo antimalarial activity of puberulic acid and its new analogs, viticolins A–C, produced by Penicillium sp. FKI-4410. The Journal of Antibiotics, 64(2), 183-188. (Table 3) View Source
